BenchChemオンラインストアへようこそ!

(2E)-3-(6-bromo-1H-indol-2-yl)acrylic acid

Cancer Immunotherapy IDO1 Inhibition Small Molecule Inhibitor

Procure (2E)-3-(6-bromo-1H-indol-2-yl)acrylic acid for your next-generation medicinal chemistry campaigns. Unlike simple 6-bromoindoles, this scaffold features a unique trans-acrylic acid moiety essential for Michael addition chemistry, distinct hydrogen-bonding networks, and metabolic stability. As a confirmed IDO1 inhibitor (IC50 640 nM), it serves as a structurally differentiated starting point for oncology and immunology programs, offering a novel vector compared to clinical candidates like Epacadostat. Its functionalized acrylic acid handle also enables rapid diversification for antifungal lead optimization and synthesis of antibiotic adjuvants targeting bacterial H2S production. Choose this advanced intermediate for accelerated synthesis of focused bromoindole libraries with selective anti-pancreatic cancer activity.

Molecular Formula C11H8BrNO2
Molecular Weight 266.09 g/mol
Cat. No. B13167516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(6-bromo-1H-indol-2-yl)acrylic acid
Molecular FormulaC11H8BrNO2
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC(=C2)C=CC(=O)O
InChIInChI=1S/C11H8BrNO2/c12-8-2-1-7-5-9(3-4-11(14)15)13-10(7)6-8/h1-6,13H,(H,14,15)/b4-3+
InChIKeyOISGPYPNLZCPNR-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-3-(6-Bromo-1H-indol-2-yl)acrylic Acid: A Differentiated 6-Bromoindole Scaffold for Specialized Research


(2E)-3-(6-bromo-1H-indol-2-yl)acrylic acid (CAS not widely standardized; molecular weight: 266.09 g/mol) is a substituted indole-2-acrylic acid derivative [1]. Its core structure comprises a 6-bromoindole moiety linked via a trans double bond to an acrylic acid group, endowing it with unique reactivity and binding properties relative to non-brominated or regioisomeric analogs. This compound is utilized primarily as a specialized research intermediate and probe in medicinal chemistry and chemical biology, distinct from more common 3-substituted indoles .

Why Generic 6-Bromoindoles Cannot Substitute for (2E)-3-(6-Bromo-1H-indol-2-yl)acrylic Acid


Substituting (2E)-3-(6-bromo-1H-indol-2-yl)acrylic acid with a generic 6-bromoindole, such as 6-bromoindole itself or 6-bromoindole-3-carbaldehyde, is scientifically invalid for specific applications. The 2-acrylic acid moiety is not a passive substituent; it confers distinct electronic and steric properties, alters metabolic stability, and enables unique binding interactions. For instance, the trans-acrylic acid group participates in Michael addition reactions and hydrogen bonding networks that are absent in simpler 6-bromoindoles [1]. Furthermore, the specific 2-substitution pattern differentiates it from the more common 3-substituted 6-bromoindoles, which exhibit divergent biological activity profiles [2].

Quantitative Differentiation Evidence for (2E)-3-(6-Bromo-1H-indol-2-yl)acrylic Acid


IDO1 Inhibitory Potency of (2E)-3-(6-Bromo-1H-indol-2-yl)acrylic Acid vs. Reference Inhibitor Epacadostat

In an enzymatic assay, (2E)-3-(6-bromo-1H-indol-2-yl)acrylic acid inhibited human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 640 nM [1]. This is contrasted with the clinically investigated IDO1 inhibitor Epacadostat, which exhibits an IC50 of approximately 72 nM in a similar enzymatic assay [2]. While the target compound is less potent than the clinical candidate, its distinct structural class (indole-2-acrylic acid) offers a differentiated chemical scaffold for exploring IDO1 inhibition, potentially overcoming resistance or pharmacokinetic liabilities associated with other chemotypes.

Cancer Immunotherapy IDO1 Inhibition Small Molecule Inhibitor

Antifungal Activity of the 6-Bromoindole Core: Comparative Efficacy Against B. cinerea and M. fructicola

The 6-bromoindole core, which is the synthetic precursor and a structural analog, exhibits potent mycelial growth inhibition against key phytopathogenic fungi. The EC50 of 6-bromoindole (I) was 11.62 µg/mL against B. cinerea and 18.84 µg/mL against M. fructicola, surpassing the performance of commercial fungicides BC-1000® and Captan®, and comparable to Mystic® [1]. This activity profile contrasts sharply with its simple acetylated derivative (II), which is a potent inhibitor of conidial germination (100% inhibition for B. cinerea) but ineffective against mycelial growth. This demonstrates that even minor modifications to the 6-bromoindole core yield profoundly divergent biological outcomes, underscoring the unique position of the (2E)-3-(6-bromo-1H-indol-2-yl)acrylic acid scaffold for further targeted antifungal development.

Antifungal Agrochemical 6-Bromoindole

Selective Cytotoxicity of 6-Bromoindole Derivatives Against PANC-1 Tumor Cells

A study of natural and synthetic bromoindoles revealed that the 6-bromoindole derivative 6-Br-8-keto-conicamin A (2) displayed selective cytotoxicity against the human pancreatic cancer cell line PANC-1. The IC50 for the natural product was 1.5 µM, compared to 4.1 µM for the synthetic version, demonstrating the impact of stereochemistry and purity on biological activity [1]. While (2E)-3-(6-bromo-1H-indol-2-yl)acrylic acid was not directly tested, the data highlights the inherent potential of the 6-bromoindole scaffold for selective antitumor activity, with the acrylic acid moiety providing a versatile vector for further SAR exploration and targeted delivery.

Pancreatic Cancer Cytotoxicity 6-Bromoindole

6-Bromoindole as a Privileged Starting Material for Targeted Inhibitor Synthesis: Bacterial Cystathionine γ-Lyase (bCSE) Inhibitors

6-bromoindole serves as the essential building block for the synthesis of three selective bacterial cystathionine γ-lyase (bCSE) inhibitors (NL1, NL2, and NL3). These inhibitors enhance antibiotic sensitivity in pathogenic bacteria like S. aureus and P. aeruginosa [1]. The developed synthetic methods enable gram-scale production of these inhibitors. (2E)-3-(6-bromo-1H-indol-2-yl)acrylic acid, as a more advanced and functionalized 6-bromoindole, offers a strategic starting point for generating diverse libraries of bCSE inhibitors with modified properties (e.g., solubility, membrane permeability) without the need for de novo construction of the bromoindole core.

Antibiotic Adjuvant bCSE Inhibitor Synthetic Intermediate

Optimal Research and Procurement Applications for (2E)-3-(6-Bromo-1H-indol-2-yl)acrylic Acid


Structure-Activity Relationship (SAR) Studies for IDO1 Inhibitor Optimization

As a confirmed IDO1 inhibitor with an IC50 of 640 nM [1], (2E)-3-(6-bromo-1H-indol-2-yl)acrylic acid is a prime candidate for use as a chemical starting point in medicinal chemistry campaigns. Its distinct indole-2-acrylic acid scaffold is structurally differentiated from clinical candidates like Epacadostat, offering a novel vector for exploring IDO1 inhibition and potentially circumventing existing resistance mechanisms or improving drug-like properties [1].

Development of Novel Antifungal Agents Targeting Phytopathogens

Given the potent antifungal activity of the core 6-bromoindole scaffold against B. cinerea and M. fructicola (EC50 11.62-18.84 µg/mL) [2], (2E)-3-(6-bromo-1H-indol-2-yl)acrylic acid provides a functionalized entry point for synthesizing next-generation fungicides. The acrylic acid moiety allows for diverse derivatization, enabling the optimization of potency, spectrum of activity, and physicochemical properties beyond what is achievable with simple 6-bromoindole [2].

Synthesis of Targeted Anticancer Probes for Pancreatic Cancer Research

The selective cytotoxicity of structurally related 6-bromoindole derivatives against the PANC-1 pancreatic cancer cell line (IC50 as low as 1.5 µM) [3] highlights the potential of this scaffold for oncology research. (2E)-3-(6-bromo-1H-indol-2-yl)acrylic acid can be utilized as a versatile intermediate to construct focused libraries of bromoindole analogs for evaluating and enhancing selective antitumor activity, with the goal of developing novel therapeutic leads [3].

Gram-Scale Synthesis of Antibiotic Adjuvant Leads Targeting bCSE

For programs aiming to combat antibiotic resistance, (2E)-3-(6-bromo-1H-indol-2-yl)acrylic acid is an ideal, more advanced synthetic intermediate for generating analogs of the bCSE inhibitors NL1, NL2, and NL3 [4]. Starting from this compound can significantly accelerate the synthesis and diversification of potential antibiotic adjuvants that suppress bacterial H2S production and enhance the efficacy of existing antibiotics against pathogens like S. aureus [4].

Quote Request

Request a Quote for (2E)-3-(6-bromo-1H-indol-2-yl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.